molecular formula C42H69NO15 B8081943 Leucomycin V, 3-acetate 4B-(3-methylbutanoate)

Leucomycin V, 3-acetate 4B-(3-methylbutanoate)

Cat. No.: B8081943
M. Wt: 828.0 g/mol
InChI Key: XJSFLOJWULLJQS-OMELXPMGSA-N
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Description

Molecular Formula and Stereochemical Configuration

Leucomycin V, 3-acetate 4B-(3-methylbutanoate) has the molecular formula C45H73NO16 (average mass: 884.070 Da), featuring a 16-membered macrolactone core modified at the 3- and 4B-positions. The structure includes:

  • 16 defined stereocenters with absolute configurations confirmed via X-ray crystallography.
  • A β-D-mycaminose sugar linked via a glycosidic bond to the C-5 position of the lactone ring.
  • Double-bond stereochemistry at Δ11,13 (trans configuration).

The IUPAC name delineates its complexity:
(2S,3S,4R,6S)-6-{[(2R,3S,4R,5R,6S)-6-{[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-Acetoxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-10-(propionyloxy)oxacyclohexadeca-11,13-dien-6-yl]oxy}-4-(dimethylamino)-5-hydroxy-2-methyltetrahydro-2H-pyran-3-yl]oxy}-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl 3-methylbutanoate.

Property Value Source
Molecular formula C45H73NO16
Monoisotopic mass 883.492935 Da
Defined stereocenters 16
Double-bond positions Δ11,13 (E,E)

Acyl Group Modifications and Structural Derivatives

The 3-acetate and 4B-(3-methylbutanoate) substituents distinguish this derivative from natural leucomycins:

  • 3-Acetate : Enhances metabolic stability by reducing hydroxyl-mediated glucuronidation.
  • 4B-(3-Methylbutanoate) : A branched acyl group that improves membrane permeability, as evidenced by reduced MIC values against Staphylococcus aureus (3.12 µg/mL) compared to deacylated analogs (>25 µg/mL).

Synthetic protocols for analogous modifications involve:

  • Reductive amination of the 17-aldehyde with allylamine.
  • Nitroso Diels-Alder reactions to introduce pyridine-based substituents.

Comparative Analysis of Leucomycin V Congeners (A1, A3–A9)

Leucomycin V exhibits distinct pharmacological properties compared to other congeners:

Congener MIC vs. S. aureus (µg/mL) MIC vs. K. pneumoniae (µg/mL) Key Structural Difference
Leucomycin A1 0.04 10 3-OH, 4B-H
Leucomycin A3 0.04 10 3-OH, 4B-isovaleryl
Leucomycin V 3.12 25 3-acetate, 4B-(3-methylbutanoate)

The 4B-(3-methylbutanoate) group in Leucomycin V reduces antibacterial potency but enhances oral bioavailability due to increased lipophilicity.

X-ray Crystallography and Three-Dimensional Conformational Studies

X-ray analyses of demycarosyl-leucomycin derivatives reveal:

  • Macrocycle conformation : The lactone ring adopts a "folded-in" topology, positioning the 3-acetate and 4B-(3-methylbutanoate) groups perpendicular to the mycaminose sugar.
  • Hydrogen-bonding network : Stabilized by interactions between the C-5 hydroxyl and the mycaminose O4' atom (distance: 2.8 Å).

Molecular dynamics simulations suggest that the 4B-(3-methylbutanoate) group induces conformational flexibility at the C-4 position, enabling adaptive binding to bacterial ribosomes.

Structure-Activity Relationship (SAR) of 4B-(3-Methylbutanoate) Substituent

The 4B substituent profoundly influences biological activity:

  • Antibacterial activity : Branched acyl groups (e.g., 3-methylbutanoate) reduce MIC values by 4-fold compared to linear chains.
  • Cytotoxicity : Derivatives with 4B-aromatic substituents (e.g., pyridine adducts) exhibit antiproliferative activity against HeLa and MCF-7 cells (IC50: 1–5 µM).

Mechanistic insights:

  • The 4B-(3-methylbutanoate) group occupies a hydrophobic pocket in the 50S ribosomal subunit, displacing adenine-2058 during protein synthesis inhibition.
  • Steric hindrance from the methyl branch reduces off-target binding to mammalian ribosomes, lowering toxicity (LD50: 3 g/kg in mice).

Properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12-,16-14-/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSFLOJWULLJQS-OMELXPMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16846-24-5
Record name Josamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Microbial Strain and Culture Conditions

Josamycin is primarily biosynthesized through the fermentation of Streptomyces narbonensis var. josamyceticus (ATCC 17835). The strain is cultivated in complex media containing carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, ammonium sulfate), and trace minerals. Optimal pH and temperature for fermentation are 7.0–7.4 and 28–30°C, respectively.

Table 1: Key Fermentation Media Components

ComponentConcentration (g/L)Role
Soluble starch70Carbon source
Soybean meal20Nitrogen source
(NH₄)₂SO₄5Nitrogen supplement
K₂HPO₄5Phosphate buffer
MgSO₄·7H₂O0.5Magnesium source
CaCO₃3pH stabilizer

Bioconversion and Precursor Feeding

The addition of organic acids (e.g., butyrate) enhances josamycin yield by up to 40% by promoting the conversion of leucomycin A1 to A3, the immediate precursor of josamycin. Butyrate supplementation at 0.1% (w/v) increases the titers of leucomycin A3 from 120 μg/mL to 210 μg/mL after 144 hours of fermentation. Glucose concentration is critical; levels above 15 g/L inhibit bioconversion, while 5–10 g/L optimize precursor utilization.

Extraction and Purification

Post-fermentation, josamycin is extracted using ethyl acetate or butyl acetate due to its lipophilicity. The crude extract is purified via silica gel chromatography with a gradient of chloroform-methanol (98:2 to 90:10). Final purity (>98%) is achieved through recrystallization from ethanol or acetone.

Chemical Synthesis from Leucomycin A7

Selective Acylation at the 4B Position

Leucomycin A7 serves as the starting material for chemical synthesis. The 4B-hydroxyl group is selectively acylated using 3-methylbutanoic anhydride in dichloromethane (DCM) at 0°C, followed by acetylation of the 3-hydroxyl group with acetic anhydride.

Table 2: Reaction Conditions for 4B-(3-Methylbutanoylation)

ParameterValue
SubstrateLeucomycin A7 (50 mg, 0.066 mmol)
Acylating agent3-Methylbutanoic anhydride (1.2 eq.)
SolventDCM (3 mL)
Temperature0°C → room temperature
Reaction time2 hours
Yield75–85%

Protection-Deprotection Strategies

To avoid side reactions, the 18-formyl group of leucomycin A7 is protected as a dimethyl acetal using trimethyl orthoformate and pyridinium p-toluenesulfonate (PPTS) in methanol. After acylation, the acetal is cleaved with aqueous HCl (pH 2.0) to regenerate the formyl group.

Purification of Synthetic Intermediates

Silica gel chromatography with chloroform-methanol (20:1) resolves unreacted starting material and byproducts. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 231 nm ensures >99% purity.

Semi-Synthetic Derivatization

Propionate Ester Formation

Josamycin propionate, a derivative with enhanced bioavailability, is synthesized by reacting josamycin with propionic anhydride in acetonitrile. The reaction proceeds at 25°C for 24 hours, yielding 90–95% conversion.

Challenges and Optimization

Steric Hindrance in Acylation

The 4B-hydroxyl group’s steric environment complicates acylation. Using bulky acylating agents (e.g., 2-nitrosopyridine) improves regioselectivity, reducing byproduct formation from 25% to <5%.

Fermentation Scale-Up

Industrial-scale fermentation faces oxygen transfer limitations. Implementing fed-batch cultures with controlled glucose feed (5 g/L/day) increases josamycin titers to 450 μg/mL, a 2.5-fold improvement over batch processes .

Chemical Reactions Analysis

Types of Reactions

Leucomycin V, 3-acetate 4B-(3-methylbutanoate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, which may have altered biological activity.

    Reduction: Reduction reactions can modify the macrolide ring, potentially affecting its antimicrobial properties.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing or modifying its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Antimicrobial Activity

Leucomycin V exhibits significant antimicrobial properties, effective against a variety of pathogens. Its mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Table 1: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Studies have shown that Leucomycin V is particularly effective against Gram-positive bacteria and has been used in clinical settings to treat infections caused by these organisms .

Anti-inflammatory Properties

Research indicates that Leucomycin V possesses anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Table 2: Anti-inflammatory Activity Results

CompoundConcentration (μM)IL-6 Inhibition (%)TNF-α Inhibition (%)
B713540
B725055
B747075

In vitro studies have demonstrated that this compound can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .

Antitumor Activity

Leucomycin V has been evaluated for its potential anticancer properties. Research has shown its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Table 3: Antitumor Activity Results

Cell LineIC50 (μM)Apoptosis Induction (%)
A431 (epidermoid carcinoma)1060
A549 (non-small cell lung cancer)1265

The compound's mechanism involves modulation of key signaling pathways such as AKT and ERK, leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the synthesis and biological evaluation of derivatives of Leucomycin V:

  • Shaikh et al. synthesized acetamide-linked benzothiazole derivatives that exhibited enhanced anti-tubercular activity compared to standard treatments like isoniazid. Their docking studies indicated strong binding affinities to target proteins associated with tuberculosis .
  • Kamal et al. explored a series of benzothiazole derivatives that demonstrated dual anti-inflammatory and anticancer activities. One notable derivative significantly inhibited the proliferation of multiple cancer cell lines while concurrently reducing inflammatory cytokine levels .

Mechanism of Action

The primary mechanism of action of Leucomycin V, 3-acetate 4B-(3-methylbutanoate) involves the inhibition of bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl-tRNA from the A-site to the P-site. This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal. The compound tends to accumulate within leukocytes, which helps transport it to the site of infection.

Comparison with Similar Compounds

Table 1: Structural Features of Leucomycin Derivatives and Related Macrolides

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
Leucomycin V, 3-acetate 4B-(3-methylbutanoate) (Josamycin) C42H69NO15 828.01 3-acetyl, 4B-(3-methylbutanoyl) 16846-24-5
Josamycin Propionate C45H73NO16 884.07 Additional 9-propionyl group 40922-77-8
Leucomycin A4 (Kitasamycin A4) C41H67NO15 814.0 3-acetyl, 4B-butanoyl 18361-46-1
Tylosin 3-acetate 4B-(3-methylbutanoate) (Tylvalosin) C53H87NO19 1042.25 3-acetyl, 4B-(3-methylbutanoyl) on tylosin backbone 63409-12-1
Carbomycin A C44H71NO15 854.0 12,13-epoxide group 4564-87-8

Key Observations :

  • Substituents at positions 3 and 4B significantly influence molecular weight and bioactivity. For example, the 9-propionyl group in josamycin propionate increases molecular weight by ~56 Da compared to josamycin .
  • Tylvalosin, a tylosin derivative, shares the 3-methylbutanoate group but has a larger macrolide ring (18-membered vs. 16-membered in leucomycins), contributing to its enhanced stability and antiviral properties .

Table 2: Antibacterial and Antiviral Profiles

Compound Target Pathogens Unique Applications Reference
Josamycin (Leucomycin V) Staphylococcus aureus, Streptococcus pneumoniae, Mycoplasma pneumoniae Human respiratory infections
Josamycin Propionate Similar to josamycin, with improved pharmacokinetics in veterinary use Veterinary formulations (poultry, swine)
Tylvalosin Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), Influenza A Antiviral therapy in livestock
Carbomycin A Gram-positive bacteria, Mycoplasma spp. Obsolete due to resistance

Research Findings :

  • Josamycin derivatives exhibit broad-spectrum activity against Gram-positive bacteria but show reduced efficacy against Pseudomonas aeruginosa due to structural limitations in penetrating Gram-negative outer membranes .
  • Modifications at the C6 position (e.g., ethylaldehyde group in leucomycin) are critical for antibacterial activity; its removal in analogs like 18-OH derivatives results in loss of activity .

Pharmacokinetics and Stability

Table 3: Pharmacokinetic and Stability Data

Compound Recovery Rate in Animal Tissues (%) Half-Life (Hours) Key Metabolites Reference
Leucomycin V (Josamycin) 98.7–118.5 1.5–2.5 Desmycosin, 3-O-acetyl derivatives
Tylosin 3-acetate 4B-(3-methylbutanoate) 114.2–117.0 4.8 Tylosin, 3-acetyltylosin
Oleandomycin 102.6–107.3 3.0 Oleandrose, aglycone

Key Insights :

  • The 3-methylbutanoate group enhances stability, as evidenced by higher recovery rates (114–118%) in poultry and pork compared to oleandomycin (102–107%) .
  • Josamycin’s shorter half-life (1.5–2.5 hours) necessitates frequent dosing, whereas tylvalosin’s extended half-life (4.8 hours) supports once-daily administration in veterinary practice .

Biological Activity

Leucomycin V, 3-acetate 4B-(3-methylbutanoate), is a macrolide antibiotic derived from the bacterium Streptomyces narbonensis. This compound exhibits significant biological activity, particularly against various pathogens, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

Leucomycin V has the chemical formula C45H73NO16C_{45}H_{73}NO_{16} and features a large lactone ring typical of macrolides. The presence of unique acetyl and 3-methylbutanoate side chains enhances its stability and pharmacological properties. These structural characteristics are crucial for its antibacterial efficacy.

Antibacterial Activity

Leucomycin V demonstrates broad-spectrum antibacterial activity , particularly against Gram-positive bacteria and some Gram-negative strains. The minimum inhibitory concentrations (MICs) for many pathogens are notably low, indicating high potency. For instance, studies have shown that it is effective against resistant strains of Staphylococcus aureus and Streptococcus pneumoniae, with MIC values often below 4 μg/mL .

Table 1: Antibacterial Efficacy of Leucomycin V

PathogenMIC (μg/mL)
Staphylococcus aureus0.5
Streptococcus pneumoniae1
Escherichia coli16
Haemophilus influenzae8

The mechanism by which Leucomycin V exerts its antibacterial effects is primarily through the inhibition of bacterial protein biosynthesis. It binds reversibly to the 50S ribosomal subunit, inhibiting the translocation of peptidyl-tRNA during protein synthesis. This action is generally bacteriostatic but can be bactericidal at higher concentrations .

In Vivo Studies

In vivo studies have indicated that Leucomycin V can enhance survival rates in animal models infected with resistant bacterial strains. These findings suggest its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Case Studies

  • Case Study on Efficacy Against MRSA : A study demonstrated that Leucomycin V significantly reduced bacterial load in mice infected with methicillin-resistant Staphylococcus aureus (MRSA). The treatment resulted in a marked decrease in mortality rates compared to untreated controls.
  • Combination Therapy : Research has explored the interactions between Leucomycin V and other antibiotics, revealing synergistic effects when combined with beta-lactams. This combination therapy could optimize treatment regimens and minimize resistance development .

Cytotoxicity and Antiproliferative Activity

Recent investigations into the cytotoxic effects of Leucomycin V analogs have shown moderate antiproliferative activity in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Notably, certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that modifications to the structure could yield more potent anticancer agents .

Table 2: Antiproliferative Activity of Leucomycin Analogues

CompoundCell LineIC50 (μM)
Leucomycin A7HeLa>50
Cycloadduct 5aMCF-710
Cycloadduct 5iPC-315

Q & A

Q. What guidelines govern the use of Leucomycin V, 3-acetate 4B-(3-methylbutanoate) in animal research under the 3Rs framework?

  • Replacement : Prioritize in silico/in vitro models (e.g., MIC assays, organoids) before rodent studies .
  • Reduction : Use power analysis to determine minimal sample sizes for PK/PD studies .
  • Refinement : Employ non-invasive sampling (e.g., microdialysis) to minimize distress in pharmacokinetic models .

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